Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 147539-53-5 . It has a molecular weight of 252.36 . The IUPAC name for this compound is tert-butyl 4- (1,1-dimethyl-2-propynyl)-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves a modified Bruylants approach . The process of synthesizing quaternary carbons, particularly amine-bearing quaternary carbons, is well established .Molecular Structure Analysis
The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 106-109 degrees Celsius .Scientific Research Applications
Crystal Structure and Chemical Synthesis
- A study by Gumireddy et al. (2021) on the crystal structure of a similar sterically congested piperazine derivative emphasizes its potential as a pharmacologically useful core due to its novel chemistry and the synthetic utility of the second nitrogen atom on the N-tert-butyl piperazine substructure (Ashwini Gumireddy et al., 2021).
- Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting its crystalline structure and moderate anthelmintic activity, thereby showcasing its relevance in medicinal chemistry research (C. Sanjeevarayappa et al., 2015).
Biological Evaluation and Pharmacological Potential
- Kulkarni et al. (2016) discussed the synthesis and characterization of two N-Boc piperazine derivatives, with their antibacterial and antifungal activities studied against several microorganisms. This research indicates the compound's potential in developing new antimicrobial agents (B. Kulkarni et al., 2016).
Materials Science and Corrosion Inhibition
- Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. This study revealed the compound's effectiveness in protecting steel surfaces from corrosion, showcasing its importance in materials science and engineering (B. Praveen et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-7-14(5,6)16-10-8-15(9-11-16)12(17)18-13(2,3)4/h1H,8-11H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNQLXYKGVWFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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